Cyclopentyl 3-aminobut-2-enoate
Description
Cyclopentyl 3-aminobut-2-enoate is an α,β-unsaturated ester featuring a cyclopentyl moiety and an amino group at the β-position. The cyclopentyl group may confer steric and electronic effects distinct from linear alkyl or aromatic substituents, influencing reactivity and stability.
Properties
CAS No. |
61312-61-6 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
cyclopentyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C9H15NO2/c1-7(10)6-9(11)12-8-4-2-3-5-8/h6,8H,2-5,10H2,1H3 |
InChI Key |
SCFWSXWPGYNVRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC1CCCC1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogs and Substituent Effects
Key Observations :
- Steric Effects : Cyclopentyl substituents (e.g., in purines ) reduce reaction yields compared to smaller alkyl groups, likely due to steric hindrance during substitution.
- This may extend to esters like this compound, influencing hydrolysis rates or catalytic interactions.
- Synthetic Utility: Methyl 3-arylamino-2-benzoylaminobut-2-enoate derivatives undergo cyclization with PPA at 130–140°C to form heterocycles . Cyclopentyl esters might require modified conditions due to steric bulk.
Stability and Reactivity Comparisons
Bond Dissociation Energies (Selected Compounds)
| Compound | Bond Type | Dissociation Energy (eV) | Reference |
|---|---|---|---|
| Cyclopentylamine (CPA) | N−C (cyclopentyl) | 5.7 | |
| tert-Butyl ethers | O−C (tert-butyl) | ~9.0 | |
| Ethylamine derivatives | N−C (ethyl) | 8.3 |
- Implications for Cyclopentyl Esters: The low N−C bond energy in CPA suggests cyclopentyl-linked compounds may exhibit reduced thermal or chemical stability compared to ethyl or tert-butyl analogs. This could affect storage conditions or synthetic pathways for this compound.
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